![molecular formula C22H20N4O4S B2944647 2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(pyridin-4-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide CAS No. 941879-84-1](/img/structure/B2944647.png)
2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(pyridin-4-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide
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Description
2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(pyridin-4-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide is a useful research compound. Its molecular formula is C22H20N4O4S and its molecular weight is 436.49. The purity is usually 95%.
The exact mass of the compound 2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(pyridin-4-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as there are known solubility issues. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antibacterial Agents
Research on similar compounds to 2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(pyridin-4-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide has shown potential in developing novel antibacterial agents. A study by Palkar et al. (2017) describes the synthesis and antibacterial evaluation of related compounds, emphasizing their promising activity against bacterial strains like Staphylococcus aureus and Bacillus subtilis. The compounds exhibited antibacterial properties at non-cytotoxic concentrations, highlighting their therapeutic potential (Palkar et al., 2017).
Heterocyclic Synthesis
The compound's structural features facilitate its use in heterocyclic synthesis. For example, Mohareb et al. (2004) explored the reactivity of similar compounds to yield a variety of nitrogen-containing heterocycles, such as pyrazole, isoxazole, and pyrimidine derivatives. These findings underscore the versatility of the compound in synthesizing diverse heterocyclic structures (Mohareb et al., 2004).
Anti-Inflammatory and Analgesic Agents
The compound's framework has also been utilized in synthesizing anti-inflammatory and analgesic agents. Abu‐Hashem et al. (2020) report the synthesis of novel heterocyclic compounds derived from similar structures, showing significant COX-1/COX-2 inhibitory activity, analgesic, and anti-inflammatory properties. This research highlights the compound's potential in developing new therapeutic agents (Abu‐Hashem et al., 2020).
Tuberculosis Treatment
Another application is in the treatment of tuberculosis. Jeankumar et al. (2013) demonstrated that hybrid analogues, structurally related to the compound , effectively inhibit Mycobacterium tuberculosis. This study indicates the potential of such compounds in developing new antituberculosis drugs (Jeankumar et al., 2013).
Vascular Endothelial Growth Factor Receptor-2 Inhibition
Furthermore, Borzilleri et al. (2006) identified analogues of this compound as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2). Such inhibitors have therapeutic potential in treating cancers and other diseases involving angiogenesis (Borzilleri et al., 2006).
properties
IUPAC Name |
2-(1,3-benzodioxole-5-carbonylamino)-N-(pyridin-4-ylmethyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4S/c27-20(14-4-5-16-17(10-14)30-12-29-16)26-22-25-19-15(2-1-3-18(19)31-22)21(28)24-11-13-6-8-23-9-7-13/h4-10,15H,1-3,11-12H2,(H,24,28)(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALMDQSQOYDIIEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)SC(=N2)NC(=O)C3=CC4=C(C=C3)OCO4)C(=O)NCC5=CC=NC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(pyridin-4-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide |
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